molecular formula C11H9N5O3 B2712716 [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid CAS No. 296790-01-7

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid

Cat. No.: B2712716
CAS No.: 296790-01-7
M. Wt: 259.225
InChI Key: VFLJHDYRDURZEP-UHFFFAOYSA-N
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Description

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid is a benzimidazole-derived compound featuring a fused benzoimidazole core linked to an acetic acid moiety at the 1-position and a 4-amino-furazan substituent at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c12-10-9(14-19-15-10)11-13-6-3-1-2-4-7(6)16(11)5-8(17)18/h1-4H,5H2,(H2,12,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLJHDYRDURZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid typically involves the condensation of 4-amino-3-furazan carboxylic acid with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium ethoxide, and the product is purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

The compound [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid, with the molecular formula C11H9N5O3, is notable for its unique structural combination of a furazan ring and a benzimidazole ring. This distinct architecture has made it a subject of considerable interest across various scientific fields, particularly in chemistry, biology, medicine, and industry.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties. The compound can participate in oxidation, reduction, and substitution reactions, leading to a diverse array of products that can be utilized in further synthetic endeavors.

Key Reactions:

  • Oxidation: Forms oxadiazole derivatives.
  • Reduction: Converts nitro groups to amino groups.
  • Substitution: Facilitates electrophilic substitution on the benzimidazole ring.

Biology

In biological research, this compound has demonstrated potential in drug discovery due to its ability to interact with various biological targets. Studies have indicated its promise as a candidate for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies. Its interactions at the molecular level can inhibit specific enzymes or receptors, triggering biochemical cascades that may lead to therapeutic effects.

Case Study:
Research has shown that derivatives of this compound exhibit significant anticancer activity against various human cancer cell lines, including colon and breast cancer cells. This highlights its potential as a lead compound in oncological drug development.

Medicine

The medicinal applications of this compound are particularly noteworthy. Investigations into its therapeutic properties have revealed anti-inflammatory and anticancer activities. The compound's mechanism of action involves inhibiting certain molecular targets associated with disease processes, making it a valuable candidate for further clinical evaluation.

Therapeutic Potential:

  • Anti-inflammatory Activity: Demonstrated efficacy in reducing inflammation markers.
  • Anticancer Activity: Shown to induce apoptosis in cancer cells.

Industry

In industrial applications, this compound is utilized in the synthesis of high-energy materials and explosives. Its unique chemical properties allow it to be incorporated into formulations requiring specific energetic characteristics.

Mechanism of Action

The mechanism of action of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s uniqueness lies in its 4-amino-furazan substituent, distinguishing it from other benzimidazole-acetic acid derivatives. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Key Features
[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid 4-Amino-furazan-3-yl C₁₁H₉N₅O₃* Polar furazan ring with H-bonding amino group; moderate solubility.
[2-(2-Oxo-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid Pyrrolidinyl-oxoethyl C₁₅H₁₇N₃O₃ Lipophilic pyrrolidinyl group; potential for enhanced membrane permeability.
{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid 4-Methoxy-benzenesulfonyl-ethyl C₁₈H₁₈N₂O₅S Bulky sulfonyl group; may improve metabolic stability.
RO5170441 4-Chloro-phenyl C₂₁H₂₁ClN₂O₂ Chloro substituent; high lipophilicity; likely CNS-targeting.
[2-(Naphthalen-1-yl-methyl)-benzoimidazol-1-yl]-acetic acid hydrazide Naphthyl-methyl + hydrazide C₂₁H₁₈N₄O₂ Hydrazide linkage; may influence pharmacokinetics (e.g., slower excretion).

*Note: Molecular formula for the target compound is inferred based on structural components.

Key Observations:

Polarity and Solubility: The 4-amino-furazan group in the target compound enhances polarity compared to analogs like RO5170441 (chlorophenyl) or the naphthyl-methyl derivative . This could improve aqueous solubility but reduce blood-brain barrier penetration. The acetic acid moiety (pKa ~2.5–4.5) ensures ionization at physiological pH, contrasting with hydrazide or sulfonyl derivatives, which may exhibit different solubility profiles .

Metabolic Stability :

  • Bulky substituents (e.g., sulfonyl in CAS 429654-05-7 ) may reduce oxidative metabolism, whereas the compact furazan ring in the target compound could offer resistance to enzymatic degradation.

Biological Activity

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid, with the molecular formula C11H9N5O3, is a compound of significant interest in medicinal chemistry due to its unique structure combining a furazan ring and a benzimidazole moiety. This article reviews its biological activities, particularly its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.

  • Molecular Weight : 259.22 g/mol
  • CAS Number : 296790-01-7
  • Structure : The compound features a furazan ring linked to a benzimidazole structure, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition of various enzymes and receptors, initiating a cascade of biochemical responses that result in observed pharmacological effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory processes.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting transcription and replication processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. Key findings include:

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
Compound 8A5496.75 ± 0.199.31 ± 0.78
Compound 9HCC8276.26 ± 0.3320.46 ± 8.63
Compound 15NCI-H3581.73 ± 0.01Not reported

These results indicate that certain derivatives exhibit significant cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies evaluating its efficacy against various bacterial strains have shown promising results:

Bacterial StrainMIC (mg/mL)
Escherichia coli1.25 - 5
Staphylococcus aureus1.25 - 5

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Case Studies

A notable case study involved testing a series of benzimidazole derivatives for their antitumor and antimicrobial activities. Among them, compounds with structural similarities to this compound demonstrated effective inhibition of tumor growth in vitro while maintaining lower toxicity profiles compared to existing treatments .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, such as 4-amino-3-furazan carboxylic acid and various benzimidazole derivatives , this compound stands out due to its unique combination of rings which enhances its biological properties.

Compound TypeActivity Profile
Benzimidazole DerivativesModerate antitumor activity
Furazan DerivativesVariable activity; often less potent than benzimidazoles
This compoundHigh potential in both antitumor and antimicrobial activities

Q & A

Q. What are the established synthetic pathways for [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid?

The synthesis of benzimidazole-furazan hybrids typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions. For example, refluxing with substituted aldehydes in ethanol/acetic acid mixtures (e.g., 5 drops of glacial acetic acid in ethanol) to generate 2-substituted benzimidazoles .
  • Step 2 : Functionalization of the furazan ring. The 4-amino-furazan moiety can be introduced via nucleophilic substitution or cycloaddition reactions. For instance, coupling 4-amino-furazan-3-carboxylic acid derivatives with activated benzimidazole intermediates using carbodiimide-based coupling agents.
  • Step 3 : Acetic acid side-chain attachment. The final step often involves alkylation or acylation reactions, such as reacting the benzimidazole-furazan intermediate with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .
    Validation : Characterization via melting point analysis, IR (to confirm NH₂ and carbonyl stretches), and ¹H/¹³C NMR (to verify regiochemistry and substitution patterns) is critical .

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

Conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) may arise from impurities, tautomerism, or solvent effects. To address this:

  • Cross-validation : Compare experimental data (e.g., ¹H NMR chemical shifts) with computational predictions (DFT calculations) or literature analogs. For example, reports detailed ¹H NMR assignments for benzimidazole derivatives (δ 7.2–8.1 ppm for aromatic protons), which can serve as benchmarks .
  • Elemental analysis : Ensure the calculated vs. experimental C, H, N percentages align within ±0.3% to confirm purity .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Advanced methodologies integrate quantum chemical calculations and machine learning:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, highlights ICReDD’s approach to predicting optimal catalysts or solvents via quantum calculations .
  • Data-driven optimization : Apply statistical tools (e.g., Design of Experiments, DoE) to screen variables (temperature, solvent polarity, catalyst loading). For instance, refluxing in ethanol vs. DMF may alter reaction rates due to polarity effects .
  • Feedback loops : Integrate experimental results (e.g., yields, byproduct profiles) into computational models to refine predictions iteratively .

Q. What strategies address low yields in the coupling of benzimidazole and furazan moieties?

Low yields often stem from steric hindrance or electronic mismatches. Solutions include:

  • Activation of intermediates : Use coupling agents like HATU or EDCI to enhance reactivity of carboxylic acid groups on the furazan ring.
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity. For example, reports accelerated cyclization of benzimidazoles under microwave conditions .
  • Protecting groups : Temporarily protect the amino group on the furazan ring (e.g., with Boc) to prevent side reactions during coupling .

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

Methodological approaches include:

  • Molecular docking : Use software like AutoDock to predict binding poses with target enzymes (e.g., ’s docking analysis of benzimidazole derivatives with α-glucosidase) .
  • Kinetic assays : Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) to determine IC₅₀ values.
  • Structure-activity relationship (SAR) : Modify the acetic acid side chain (e.g., esterification or amidation) to assess its role in potency .

Q. What advanced techniques characterize the electronic properties of the furazan ring in this compound?

  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the furazan ring.
  • UV-Vis spectroscopy : Analyze absorption bands (e.g., π→π* transitions) to correlate electronic structure with substituents .
  • Natural Bond Orbital (NBO) analysis : Computational studies (e.g., Gaussian software) quantify charge distribution and resonance effects .

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